![molecular formula C19H26N2O4 B2556537 N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(4-ethylphenyl)oxalamide CAS No. 899730-58-6](/img/structure/B2556537.png)

N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(4-ethylphenyl)oxalamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

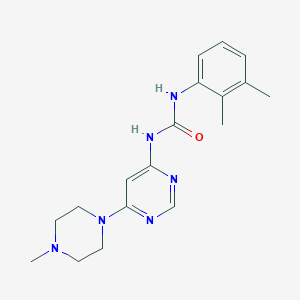

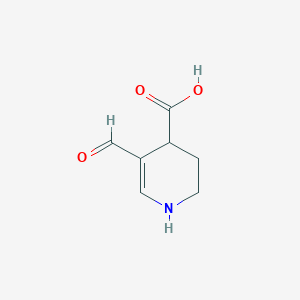

The compound appears to contain a 1,4-dioxaspiro[4.5]decan-2-ylmethyl group and a 4-ethylphenyl group linked by an oxalamide group . The 1,4-dioxaspiro[4.5]decan-2-ylmethyl group is a type of spirocyclic compound, which are often used in drug discovery due to their three-dimensional structure . The 4-ethylphenyl group is a common moiety in organic chemistry, often contributing to the lipophilicity and thus the bioavailability of a compound.

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a spirocyclic ring (from the 1,4-dioxaspiro[4.5]decan-2-ylmethyl group), an aromatic ring (from the 4-ethylphenyl group), and an amide linkage (from the oxalamide group) .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can often be predicted based on its structure. For example, the presence of the aromatic ring and the amide linkage suggest that this compound might have some degree of polarity, which could affect its solubility in different solvents .Wissenschaftliche Forschungsanwendungen

Structure-Activity Relationships

Research on 1-(1,4-dioxaspiro[4.5]dec-2-ylmethyl)-4-(2-methoxyphenyl)piperazine, structurally related to N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(4-ethylphenyl)oxalamide, indicates it as a highly selective and potent 5-HT1AR ligand. Compounds derived from this structure have been evaluated for binding affinity and functional activity at 5-HT1AR and α1-adrenoceptor subtypes, identifying promising α1 receptor antagonists and 5-HT1AR agonists. This research could provide a foundation for developing selective ligands for these receptors (Franchini et al., 2014).

Neuroprotective and Antinociceptive Activities

Continuing from the research above, derivatives of 1-(1,4-dioxaspiro[4,5]dec-2-ylmethyl)-4-(2-methoxyphenyl)piperazine, structurally akin to N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(4-ethylphenyl)oxalamide, have been synthesized and shown to display partial agonist activity at the 5-HT1AR. These compounds have been highlighted for their selectivity, potency, efficacy, and promising neuroprotective activity. Notably, one compound demonstrated significant antinociceptive activity in a mouse formalin test, suggesting a new strategy for pain control (Franchini et al., 2017).

Synthesis and Characterization of Metal Complexes

Research has been conducted on the synthesis and characterization of vic-dioxime ligands containing the 1,4-dioxaspiro[4.5]dec-2-ylmethyl structure. These ligands have been prepared and their metal complexes with CoII, NiII, CuII, and ZnII have been studied. The structures of these compounds were determined through various analytical methods, contributing to the understanding of ligand-metal interactions and the potential for designing new metal coordination complexes (Canpolat & Kaya, 2004).

Spiroacetals in Insects

Research on spiroacetals, including 1,6-dioxaspiro[4.5]decanes, has explored their role as volatile constituents of insect secretions. These spiroacetals have been identified in various insect pheromones and repellents, indicating their biological significance and potential applications in controlling insect behavior (Francke & Kitching, 2001).

Eigenschaften

IUPAC Name |

N-(1,4-dioxaspiro[4.5]decan-3-ylmethyl)-N'-(4-ethylphenyl)oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H26N2O4/c1-2-14-6-8-15(9-7-14)21-18(23)17(22)20-12-16-13-24-19(25-16)10-4-3-5-11-19/h6-9,16H,2-5,10-13H2,1H3,(H,20,22)(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXANPKGSYYEHED-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)NC(=O)C(=O)NCC2COC3(O2)CCCCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H26N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(4-ethylphenyl)oxalamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-(2,4,6-trimethylpyridin-3-yl)propanamide](/img/structure/B2556454.png)

![1-Benzyl-4-(2-hydroxyethyl)-N-[3-(propan-2-yloxy)propyl]piperidine-4-carboxamide](/img/structure/B2556455.png)

![N-(1-(3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N,3,3-trimethylbutanamide](/img/structure/B2556457.png)

![N-(2-(2-(3,4-dimethoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)furan-2-carboxamide](/img/structure/B2556460.png)

![2-Fluoro-3-[(2-methylpropan-2-yl)oxycarbonylamino]pyridine-4-carboxylic acid](/img/structure/B2556464.png)

![rac-(1R,5R,6R)-2-[(tert-butoxy)carbonyl]-2-azabicyclo[3.1.0]hexane-6-carboxylic acid](/img/structure/B2556467.png)

![(6-Phenyl-2-azaspiro[3.3]heptan-2-yl)-[6-(trifluoromethyl)pyridin-3-yl]methanone](/img/structure/B2556473.png)

![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-2-chloro-5-nitrobenzamide](/img/structure/B2556474.png)